

The Discovery and Development of MAK683: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MAK683 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED).[1][2] Developed by Novartis, MAK683 represents a novel allosteric approach to epigenetic therapy. [3][4] By binding to the H3K27me3-binding pocket of EED, MAK683 disrupts the EED-EZH2 protein-protein interaction, leading to the inhibition of PRC2's histone methyltransferase activity. [2][5] This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of MAK683 for the treatment of advanced malignancies.[1]

Introduction: Targeting the Epigenetic Regulator PRC2

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that catalyzes the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27), with H3K27me3 being a hallmark of transcriptionally silenced chromatin.[6] The core components of the PRC2 complex are Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit; Embryonic Ectoderm Development (EED); and Suppressor of Zeste 12 (SUZ12).[2] Dysregulation of PRC2 activity, often through gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and certain solid tumors.[4][7]



MAK683 was developed as an allosteric inhibitor that targets EED, a non-catalytic subunit essential for PRC2's function.[5] This approach offers a potential advantage over catalytic inhibitors of EZH2, particularly in overcoming resistance mechanisms.[3]

Discovery and Optimization

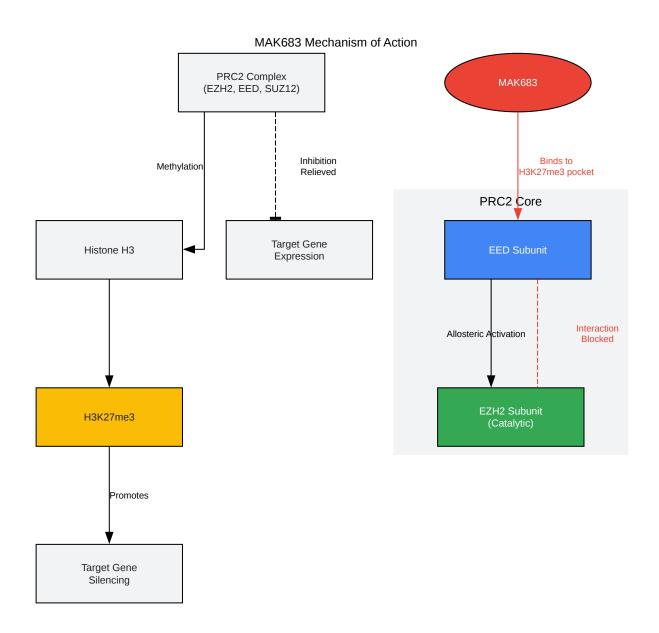
MAK683 was developed through a stepwise optimization of the tool compound EED226.[1][6] EED226 was identified as a binder to the H3K27me3 pocket of EED, leading to the inhibition of PRC2 activity and tumor growth reduction in mouse xenograft models.[6] The optimization process focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of MAK683 as a clinical candidate.[1]

Mechanism of Action

MAK683 functions as an allosteric inhibitor of the PRC2 complex.[2] It selectively binds to the aromatic cage of the EED subunit that normally recognizes H3K27me3.[2] This binding induces a conformational change in EED, which in turn prevents its interaction with EZH2.[2] The disruption of the EED-EZH2 interaction is critical, as EED's binding to H3K27me3 allosterically stimulates the methyltransferase activity of EZH2. By preventing this, MAK683 effectively inhibits the catalytic activity of the PRC2 complex, leading to a global reduction in H3K27me3 levels and subsequent de-repression of PRC2 target genes.[2][5]

Signaling Pathway Diagram

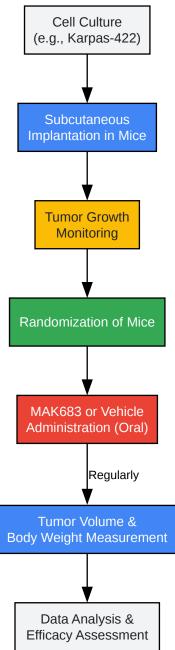








Experimental Workflow: In Vivo Xenograft Study



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